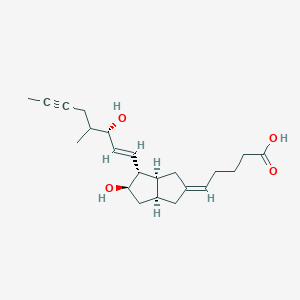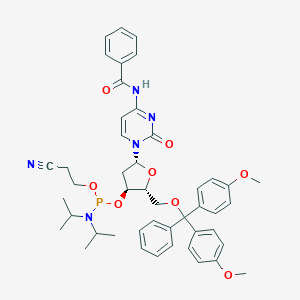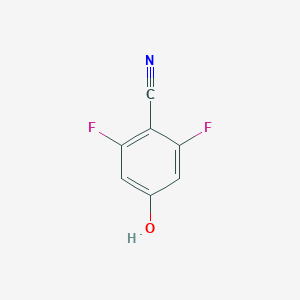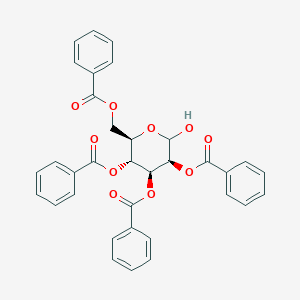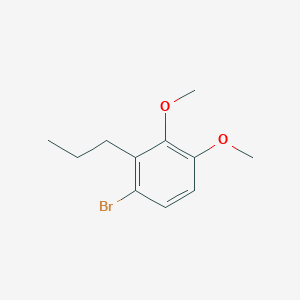
1-Bromo-3,4-dimethoxy-2-propylbenzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related bromo-dimethoxybenzene compounds involves strategic functionalization of the benzene ring. For instance, the synthesis of 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene demonstrates the utility of direct alkylation methods in introducing bromo and methoxy groups into the aromatic system, yielding compounds with high purity and specific activities (Wang, Fawwaz, & Heertum, 1993). Such methodologies are essential for producing derivatives of 1-Bromo-3,4-dimethoxy-2-propylbenzene, highlighting the importance of regioselective functionalization techniques in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of bromo-dimethoxybenzene derivatives has been elucidated through various spectroscopic and crystallographic techniques. For example, the crystal structure of 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene, a closely related compound, was determined, showcasing the impact of bromo and methoxy substituents on the benzene ring's geometric parameters (Aitken, Jethwa, Richardson, & Slawin, 2016). Such studies provide invaluable insights into the three-dimensional arrangement and electronic effects induced by substituents, critical for understanding the reactivity and properties of 1-Bromo-3,4-dimethoxy-2-propylbenzene.
Chemical Reactions and Properties
Bromo-dimethoxybenzene compounds participate in various chemical reactions, forming complex molecular architectures. The versatility of these compounds is exemplified by their ability to undergo nucleophilic substitution, radical bromination, and coupling reactions, offering pathways to synthesize novel materials and bioactive molecules. The synthesis and characterization of different bromo-dimethoxybenzene derivatives, such as 1-(bromomethyl)-3,5-dimethoxybenzene, demonstrate the compounds' potential as intermediates in producing sulfur-functionalized benzoquinones and other heterocyclic structures (Saeed et al., 2024).
Wissenschaftliche Forschungsanwendungen
Ditopic ligands synthesized from related bromo-dimethoxybenzenes have shown potential in applications such as organic electronics, catalysis, and photocatalysis (Chuong et al., 2013).
High yield and purity synthesis of 1-Bromo-2,4-dinitrobenzene, a related compound, highlights its usefulness in medicinal and pharmaceutical agents, organic dyes, and electroluminescent materials (Xuan et al., 2010).
The synthesis of key intermediates like 2-Bromo-4,5,2′,4′,6′-pentamethoxyl benzophenone from trimethoxybenzene, with applications in preparing compounds like norathyriol (Jin, 2011).
NBS-catalyzed oxidation of fused 1,4-dimethoxybenzenes to 1,4-quinones, allowing for fine-tuned control over bromination and oxidation reactions, with implications in organic synthesis (Kim et al., 2001).
The synthesis of 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene (III) for potential use in radiochemical applications (Wang et al., 1993).
Research on diyl formation using phenyllithium and bromobenzene, leading to the synthesis of hydrocarbons with high yield and easy access (Wittig, 1980).
The development of novel HIF-1 pathway inhibitors based on 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, with potential modifications to improve pharmacological properties (Mun et al., 2012).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-bromo-3,4-dimethoxy-2-propylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-4-5-8-9(12)6-7-10(13-2)11(8)14-3/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNWSLXLUUVFDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1OC)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3,4-dimethoxy-2-propylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



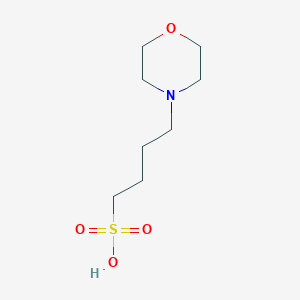
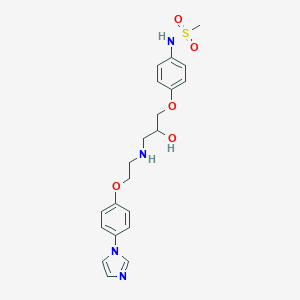
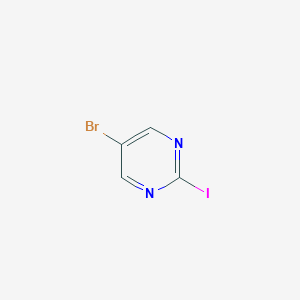
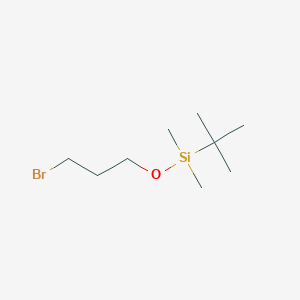

![2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B48928.png)
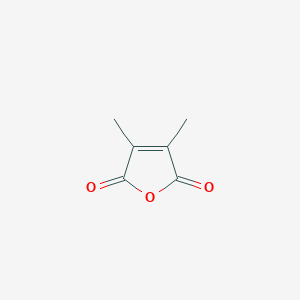
![6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione](/img/structure/B48932.png)

